molecular formula C13H23Cl2N3 B1434849 N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride CAS No. 1984146-44-2

N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride

Cat. No.: B1434849
CAS No.: 1984146-44-2
M. Wt: 292.2 g/mol
InChI Key: WDKGJUARFCOZLG-UHFFFAOYSA-N
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Description

N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride is a synthetic organic compound featuring a benzyl group substituted with a methylpiperazine moiety at the para position. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmacological studies. Structurally, the compound combines a methylpiperazine ring (a seven-membered heterocycle with two nitrogen atoms) linked via a benzyl group to a secondary amine . This design is reminiscent of polyamine analogs, which often target cellular transport systems like the polyamine transporter (PAT).

Properties

IUPAC Name

N-methyl-1-[4-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3.2ClH/c1-14-11-12-3-5-13(6-4-12)16-9-7-15(2)8-10-16;;/h3-6,14H,7-11H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKGJUARFCOZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)N2CCN(CC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Substitution of p-Cyanobenzyl Chloride with Methylpiperazine

One of the most reported and industrially viable methods involves the nucleophilic substitution of p-cyanobenzyl chloride with methylpiperazine in a mixed ethanol-water solvent system, followed by hydrolysis and acidification to obtain the dihydrochloride salt.

Process Overview:

  • Step 1: Dissolve p-cyanobenzyl chloride in ethanol-water (2:1 volume ratio).
  • Step 2: Add methylpiperazine (1.2 to 1.5 equivalents relative to p-cyanobenzyl chloride).
  • Step 3: Heat the mixture to a controlled temperature to promote substitution, forming 4-(4-methylpiperazin-1-ylmethyl)benzonitrile.
  • Step 4: Cool to room temperature, recover most ethanol.
  • Step 5: Add sodium hydroxide (6 to 6.5 equivalents) and reflux to hydrolyze the nitrile to the corresponding acid.
  • Step 6: Cool, acidify slowly with dilute hydrochloric acid under ice bath conditions to precipitate the dihydrochloride salt.
  • Step 7: Add sodium chloride to saturation, cool further, filter, and dry to obtain the product.

Key Reaction Parameters and Outcomes:

Parameter Value/Range
Molar ratio (p-cyanobenzyl chloride : methylpiperazine : NaOH) 1 : 1.2–1.5 : 6–6.5
Solvent ratio (ethanol : water) 2 : 1 (volume basis)
Concentration of p-cyanobenzyl chloride 0.1–0.15 g/mL
Concentration of intermediate (4-(4-methylpiperazin-1-ylmethyl)benzonitrile) 0.05–0.10 g/mL
Yield Up to 90%
Purity 99.8% (HPLC)
Environmental notes No toxic gases released; green chemistry approach

This method is noted for its simplicity, high yield, excellent purity, and environmental friendliness, making it suitable for industrial-scale production without the need for pressurized conditions.

Preparation via Reaction of 4-(4-Methyl-1-piperazinyl)methylbenzoyl Chloride with Amines

Another synthetic approach involves the preparation of the benzoyl chloride derivative of 4-(4-methylpiperazin-1-yl)methyl)benzoic acid, which is then reacted with amines to form the desired compound or related intermediates.

Process Highlights:

  • The 4-(4-methylpiperazin-1-yl)methyl)benzoic acid is converted into its acid chloride using reagents such as thionyl chloride or oxalyl chloride.
  • The acid chloride is reacted with amines in an inert organic solvent such as dimethylformamide (DMF), dimethylacetamide (DMA), or N-methylpyrrolidone (NMP).
  • Pyridine is often used as a base and solvent, typically in volumes of 2 to 10 times the amount of the amine compound.
  • The reaction is performed at low temperatures (0–25 °C) to minimize impurities.
  • The product is isolated as the dihydrochloride salt by treatment with hydrochloric acid.

Reaction Conditions and Notes:

Aspect Details
Solvents DMF, DMA, NMP, sulfolane, diglyme, dioxane, THF
Base and solvent Pyridine (4–7 volumes per gram of amine)
Temperature 0–25 °C, preferably 15–25 °C
Equivalents of N-methylpiperazine 3 to 6 equivalents, preferably 4 to 5
Acid for salt formation HCl, HBr, HI, methanesulfonic acid, para-toluenesulfonic acid
Product isolation Precipitation and filtration to obtain dihydrochloride salt
Yield and purity High yields with controlled impurity formation

This approach is widely used in pharmaceutical synthesis, particularly for intermediates in Imatinib manufacture, and allows for good control over product purity and scalability.

Alternative Synthetic Routes and Reagent Considerations

Additional synthetic strategies involve the use of peptide coupling reagents and azide chemistry for related intermediates, which may indirectly relate to the preparation of N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine derivatives.

  • Use of coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or HBTU facilitate amide bond formation.
  • Diphenylphosphoryl azide (DPPA) with bases like triethylamine or DIPEA can be used for Curtius rearrangement steps to form isocyanate intermediates, which can be converted to amines.
  • Polar aprotic solvents such as dichloromethane, acetonitrile, or dimethylformamide are preferred for these transformations.
  • These methods are more complex and typically used in advanced synthetic steps rather than direct preparation of the dihydrochloride salt.

While these methods are relevant for the synthesis of related compounds, they are less commonly applied for the direct preparation of the dihydrochloride salt of N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine.

Summary Table of Preparation Methods

Method Key Reagents & Solvents Conditions Yield (%) Purity (%) Notes
Nucleophilic substitution of p-cyanobenzyl chloride p-cyanobenzyl chloride, methylpiperazine, NaOH, ethanol/water Heating, reflux, acidification Up to 90 99.8 Green, industrially scalable, simple post-processing
Reaction of benzoyl chloride with amines 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride, amines, pyridine, DMF 0–25 °C, low temp addition High High Controlled impurity formation, common in pharma synthesis
Coupling reagents and azide chemistry DPPA, T3P, EDC, HBTU, bases, polar aprotic solvents Various, including Curtius rearrangement Moderate Moderate Complex, used for related intermediates

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the piperazine ring.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C13H23Cl2N3
  • Molecular Weight : 292.24782 g/mol
  • CAS Number : 1984146-44-2

This compound features a benzylamine core with a piperazine moiety, which contributes to its unique chemical properties and biological activities.

Medicinal Chemistry

N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride serves as a crucial building block for synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural similarity to biologically active molecules enables its use in developing new therapeutic agents.

Case Study:
Research has indicated that derivatives of this compound can exhibit significant binding affinity for various receptors, suggesting potential applications in treating conditions such as depression and anxiety disorders.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable in the field of organic chemistry.

Common Reactions:

  • Oxidation : Can be oxidized to form N-oxides using reagents like potassium permanganate.
  • Reduction : Reduction of nitro groups to amines can be achieved using hydrogen gas in the presence of palladium catalysts.
  • Substitution : Electrophilic aromatic substitution can introduce functional groups onto the aromatic ring.

Biological Studies

This compound is employed in proteomics research to study enzyme inhibition and receptor binding due to its structural characteristics.

Mechanism of Action:
The compound's ability to form hydrogen bonds allows it to interact with various biological targets, making it a useful tool for studying molecular interactions within biological systems.

Mechanism of Action

The mechanism of action of N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing in substituents, nitrogen-containing rings, and pharmacological behavior. Below is a detailed comparison:

Structural Analogues

N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine Dihydrochloride

  • Structure : Replaces the methylpiperazine with a piperidine ring (six-membered, single nitrogen).
  • Impact : Piperidine’s lower basicity compared to piperazine may reduce solubility at physiological pH. The absence of a second nitrogen in the ring also limits hydrogen-bonding interactions with biological targets .
  • Applications : Used in studies requiring hydrophobic interactions due to its reduced polarity.

(4-Benzyl-Piperazin-1-Yl)-Pyridin-2-Ylmethylene-Amine Dihydrochloride

  • Structure : Incorporates a pyridinylmethylene group instead of a benzyl-methylpiperazine.

N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methamine Hydrochloride

  • Structure : Substitutes the methylpiperazine with a fluorobenzyl-piperidine system.
Pharmacological and Functional Comparisons
Compound Key Structural Features Transporter Utilization Solubility (HCl Salt) Notable Applications
Target Compound Methylpiperazine-benzyl, dihydrochloride Likely PAT-dependent (inferred) High (salt form) Polyamine analog research
Anthracenyl Conjugates (e.g., N-Anthracen-9-ylmethyl-octane-1,8-diamine dihydrochloride) Bulky anthracenyl groups, long alkyl linkers PAT-independent Moderate (hydrophobic groups reduce solubility) DNA intercalation studies
N-(4-(4-Methylpiperazin-1-yl)phenyl)acridin-9-amine Dihydrochloride Acridine core, methylpiperazine-phenyl Unknown (acridine may drive DNA binding) Moderate (acridine’s hydrophobicity) Anticancer research (DNA intercalation)
Physicochemical Properties
  • Target Compound : Molecular weight ~291.25 g/mol (dihydrochloride), melting point unconfirmed but structurally similar analogs (e.g., piperidine variant) show mp 239–240°C .
  • Piperidine Analog : Lower molecular weight (270.80 g/mol) due to simpler ring structure, with comparable solubility in hydrochloride form .
  • Acridine Derivative : Higher molecular weight (441.40 g/mol) due to the acridine moiety, likely reducing aqueous solubility despite dihydrochloride salt .
Mechanism and Selectivity
  • Fluorinated analogs (e.g., N-(4-Fluorobenzyl)-piperidine derivatives) may exhibit enhanced stability and tissue penetration, broadening therapeutic applicability compared to the parent compound .

Biological Activity

N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride (CAS No. 1984146-44-2) is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H23N3·2HCl
  • Molecular Weight : 292.2 g/mol
  • Structure : The compound features a piperazine ring, which is known for its versatility in drug design due to its ability to form hydrogen bonds and participate in various interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds structurally related to N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine exhibit significant antitumor properties. For instance, derivatives with similar piperazine moieties have shown potent inhibition against various cancer cell lines, including:

  • IC50 Values :
    • Compound with piperazine structure: IC50 = 0.64 μM against MM1.S multiple myeloma cell line .
    • Another derivative showed IC50 values of less than 4.1 nM against FGFR1, indicating strong enzymatic inhibition .

The biological activity of N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine appears to involve:

  • Inhibition of Kinases : Similar compounds have been identified as dual-specific inhibitors targeting c-Src and Abl kinases, which are crucial in cancer cell proliferation and survival .
  • Cell Cycle Arrest : Studies suggest that these compounds can induce cell cycle arrest in the G1 phase, leading to reduced tumor growth.

Neuropharmacological Effects

The piperazine moiety is also linked to neuropharmacological activities. Research indicates that compounds containing piperazine can exhibit:

  • Antidepressant Activity : Some derivatives have shown potential as antidepressants by modulating neurotransmitter systems.
  • Anxiolytic Effects : The structural features suggest interactions with serotonin and dopamine receptors, which are pivotal in anxiety regulation.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption : High gastrointestinal absorption is expected due to favorable lipophilicity (Log P values around 1.01) .
  • Blood-Brain Barrier (BBB) : The compound is not classified as a BBB permeant, which may limit its use in central nervous system disorders .

Study on Antitumor Efficacy

A study evaluating the efficacy of related piperazine-containing compounds demonstrated significant tumor suppression in xenograft models. For example:

  • Model : HCT116 colon cancer model.
  • Results : Notable reduction in tumor volume was observed when treated with a compound similar to this compound.

Neuropharmacological Assessment

In a preclinical model assessing antidepressant effects:

  • Methodology : Forced swim test and tail suspension test.
  • Findings : Compounds demonstrated reduced immobility time compared to controls, suggesting potential antidepressant activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride, and what critical parameters influence reaction efficiency?

  • Methodology : The compound is typically synthesized via nucleophilic substitution reactions. A common approach involves reacting 4-chloronitrobenzene derivatives with N-methylpiperazine under alkaline conditions (e.g., K₂CO₃ or NaH), followed by hydrogenation to reduce nitro groups to amines. The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent like ethanol . Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.
  • Temperature : Elevated temperatures (80–100°C) improve substitution efficiency.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) may accelerate reactions in biphasic systems .

Q. How is the compound characterized analytically, and which techniques are essential for confirming structural integrity?

  • Methodology : A combination of techniques is required:

  • ¹H/¹³C NMR : Confirms proton environments and carbon frameworks (e.g., methylpiperazine resonances at δ ~2.3–3.1 ppm) .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., ESI+ m/z ~291 for the free base) .
  • Elemental analysis : Verifies stoichiometry of the dihydrochloride salt (C, H, N, Cl content) .

Q. What factors affect the stability of this compound under various storage and experimental conditions?

  • Key considerations :

  • pH : Stability decreases in highly acidic (pH < 2) or alkaline (pH > 9) conditions due to hydrolysis of the benzylamine or piperazine moieties .
  • Temperature : Long-term storage at -20°C in desiccated form minimizes degradation .
  • Light exposure : Amber vials are recommended to prevent photodegradation of the aromatic backbone .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during large-scale synthesis?

  • Strategies :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves regioselectivity in substitution reactions .
  • Workup optimization : Use of extraction with CHCl₃:MeOH (3:1) and crystallization from diethyl ether enhances purity (>98%) .
  • Catalytic hydrogenation : Replace stoichiometric reducing agents (e.g., SnCl₂) with Pd/C or Raney Ni for greener, scalable nitro-group reduction .

Q. What strategies are employed to resolve contradictions in receptor binding data for this compound across different assay systems?

  • Approaches :

  • Radioligand displacement assays : Compare affinity (Ki) in cell membranes vs. whole-cell systems to assess membrane permeability artifacts .
  • Functional assays : Use cAMP or β-arrestin recruitment assays to distinguish agonist/antagonist behavior at dopamine D3 receptors .
  • Computational docking : Validate binding poses using X-ray crystallography data of homologous receptors (e.g., D3 vs. D2 receptor subtypes) .

Q. How can computational modeling guide the design of analogs with enhanced selectivity for target receptors?

  • Methodology :

  • Molecular dynamics simulations : Predict interactions between the methylpiperazine moiety and receptor hydrophobic pockets (e.g., JAK3’s ATP-binding site) .
  • QSAR studies : Correlate substituent electronegativity (e.g., trifluoromethyl groups) with improved metabolic stability and lipophilicity (clogP ~2.5) .
  • Free-energy perturbation : Optimize benzylamine linker length to minimize off-target binding (e.g., serotonin 5-HT2A vs. dopamine D3 receptors) .

Q. What advanced purification techniques address challenges in isolating polar byproducts during synthesis?

  • Solutions :

  • Ion-exchange chromatography : Separate dihydrochloride salts from unreacted amines using Dowex® 50WX4 resin .
  • Preparative HPLC : Employ C18 columns with gradient elution (MeCN:H₂O + 0.1% TFA) to resolve polar impurities (e.g., N-oxide derivatives) .
  • Countercurrent distribution : Utilize aqueous-organic biphasic systems (e.g., BuOH:H₂O) for high-purity isolation of hydrophilic intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride
Reactant of Route 2
N-Methyl-N-[4-(4-methylpiperazin-1-yl)benzyl]amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.